Inhibidor de PD-1/PD-L1 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PD-1/PD-L1 Inhibitor 3 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system’s ability to recognize and destroy cancer cells. By inhibiting this interaction, PD-1/PD-L1 Inhibitor 3 helps to enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .

Aplicaciones Científicas De Investigación

PD-1/PD-L1 Inhibitor 3 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the inhibition of protein-protein interactions.

Biology: Investigated for its role in modulating immune responses and enhancing T-cell activity.

Medicine: Explored as a potential therapeutic agent for various cancers, including melanoma, lung cancer, and renal cell carcinoma.

Industry: Utilized in the development of new immunotherapeutic drugs and combination therapies .

Mecanismo De Acción

Target of Action

The primary targets of PD-1/PD-L1 Inhibitor 3 are the Programmed Cell Death Protein 1 (PD-1) and its ligand Programmed Cell Death Ligand 1 (PD-L1) . These proteins play a crucial role in regulating the immune system and preventing autoimmunity . Cancer cells can manipulate this system, allowing them to escape immune detection and promote tumor growth .

Mode of Action

PD-1/PD-L1 Inhibitor 3 works by blocking the interaction between PD-1 and PD-L1 . Normally, the binding of PD-L1 to PD-1 sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . By blocking this interaction, PD-1/PD-L1 Inhibitor 3 prevents this suppression, thereby enhancing the immune system’s ability to fight against cancer cells .

Biochemical Pathways

The PD-1/PD-L1 pathway is a key biochemical pathway affected by PD-1/PD-L1 Inhibitor 3 . When PD-L1 binds to PD-1, it initiates an intracellular cascade involving the recruitment of phosphatases that inactivate intracellular downstream effectors of T-cell activation . This leads to the suppression of T cell functions . By inhibiting the PD-1/PD-L1 interaction, PD-1/PD-L1 Inhibitor 3 blocks this pathway, restoring the activity of T cells .

Result of Action

The primary result of PD-1/PD-L1 Inhibitor 3 action is the enhancement of the immune system’s ability to fight against cancer cells . By blocking the PD-1/PD-L1 interaction, the inhibitor prevents the suppression of T cells, leading to increased T cell activation and proliferation . This results in a stronger immune response against the tumor, inhibiting tumor growth .

Action Environment

The tumor microenvironment plays a significant role in the action of PD-1/PD-L1 Inhibitor 3 . Factors such as the presence of other immune cells, the expression levels of PD-1 and PD-L1, and the acidity of the environment can all influence the compound’s action, efficacy, and stability

Análisis Bioquímico

Biochemical Properties

PD-1/PD-L1 Inhibitor 3 interacts with several enzymes, proteins, and other biomolecules. It has been identified as a small-molecule inhibitor of PD-1/PD-L1 with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . The inhibitor blocks the interaction between PD-1 and PD-L1, which are proteins that play a crucial role in the immune system .

Cellular Effects

PD-1/PD-L1 Inhibitor 3 has significant effects on various types of cells and cellular processes. It influences cell function by blocking the PD-1/PD-L1 interaction, which can suppress T-cell activity and hinder the immune response against cancer . This blockade can restore T cells activity and enhance anti-tumor immunity, achieving remarkable success in cancer therapy .

Molecular Mechanism

The molecular mechanism of action of PD-1/PD-L1 Inhibitor 3 involves blocking the binding interactions between PD-1 and PD-L1 . This blockade prevents the phosphorylation of downstream signaling of TCR and CD28, inhibiting some early activating pathways of T cells . This results in changes in gene expression and impacts the immune response against cancer cells .

Temporal Effects in Laboratory Settings

Over time, PD-1/PD-L1 Inhibitor 3 has shown to maintain its stability and effectiveness in laboratory settings . It continues to block the PD-1/PD-L1 interaction, thereby maintaining its ability to enhance the immune response against cancer cells .

Dosage Effects in Animal Models

The effects of PD-1/PD-L1 Inhibitor 3 vary with different dosages in animal models . Lower doses can effectively block the PD-1/PD-L1 interaction and enhance the immune response against cancer cells. At high doses, there may be toxic or adverse effects .

Metabolic Pathways

PD-1/PD-L1 Inhibitor 3 is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the immune response pathway . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

PD-1/PD-L1 Inhibitor 3 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected by these interactions .

Subcellular Localization

PD-1/PD-L1 Inhibitor 3 is localized in various subcellular compartments . Its activity or function can be affected by its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1 Inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Final coupling with specific side chains to enhance binding affinity and selectivity.

Industrial Production Methods: Industrial production of PD-1/PD-L1 Inhibitor 3 involves optimizing the synthetic route for large-scale manufacturing. This includes:

- Scaling up the reaction conditions to produce larger quantities.

- Ensuring the purity and consistency of the final product through rigorous quality control measures.

- Utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions: PD-1/PD-L1 Inhibitor 3 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparación Con Compuestos Similares

Nivolumab: A monoclonal antibody targeting PD-1.

Pembrolizumab: Another PD-1 targeting antibody.

Atezolizumab: A monoclonal antibody targeting PD-L1.

Durvalumab: Another PD-L1 targeting antibody .

PD-1/PD-L1 Inhibitor 3 stands out due to its small molecule nature, offering advantages in terms of production, stability, and administration.

Propiedades

IUPAC Name |

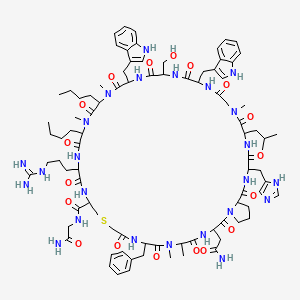

N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDCIZFSQEZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

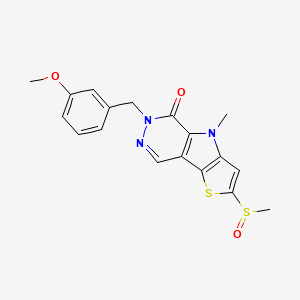

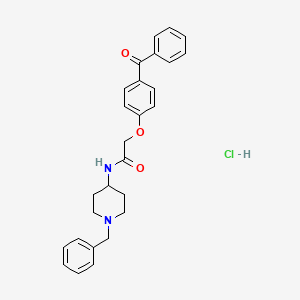

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H126N24O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1852.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)

![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B560317.png)